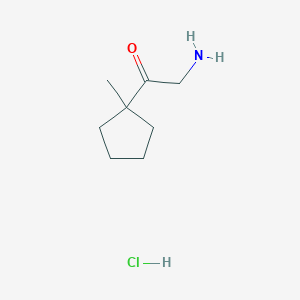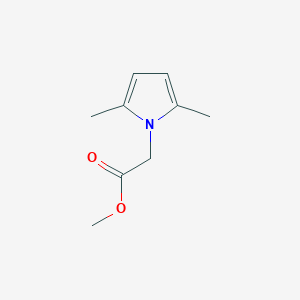
4-oxooct-7-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxooct-7-ynoic acid is an alpha-keto acid with the molecular formula C8H10O3. It is a yellow crystalline compound that is soluble in water and organic solvents. This compound belongs to the family of unsaturated alpha-keto acids and is synthesized naturally by various bacteria and fungi. In biological systems, this compound plays a role in the biosynthesis of several essential biological molecules, such as amino acids, nucleotides, and fatty acids.
Méthodes De Préparation
The synthesis of 4-oxooct-7-ynoic acid can be achieved using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis.
Enzymatic Synthesis: This method involves the use of enzymes, such as transaminases, to catalyze the conversion of alpha-ketoglutarate to this compound.
Chemical Synthesis: This involves the reaction of an alkynoate with an alkyl halide in the presence of a metal catalyst to produce this compound.
Microbial Synthesis: Bacteria or fungi are used to produce this compound through fermentation.
Analyse Des Réactions Chimiques
4-Oxooct-7-ynoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used in the design of bioactive molecules and the synthesis of chiral building blocks.
Biology: The compound is involved in the biosynthesis of essential biological molecules, making it valuable for studying metabolic pathways.
Medicine: Due to its unique chemical structure, 4-oxooct-7-ynoic acid is explored for the development of new drugs.
Industry: The compound’s versatile nature makes it useful in various industrial applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-oxooct-7-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s alpha-keto acid structure allows it to participate in various biochemical reactions, influencing metabolic pathways and the biosynthesis of essential molecules.
Comparaison Avec Des Composés Similaires
4-Oxooct-7-ynoic acid can be compared with other similar compounds, such as other alpha-keto acids. Some similar compounds include:
Pyruvic Acid: Another alpha-keto acid involved in metabolic pathways.
Alpha-Ketoglutaric Acid: Plays a role in the Krebs cycle and amino acid metabolism.
Oxaloacetic Acid: An intermediate in the citric acid cycle.
What sets this compound apart is its unsaturated nature and the presence of a triple bond, which gives it unique chemical properties and reactivity.
Propriétés
IUPAC Name |
4-oxooct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-7(9)5-6-8(10)11/h1H,3-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWZAQIQQBYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid](/img/structure/B6602483.png)





![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
